Coti-2 - 1039455-84-9

Coti-2

Catalog Number: EVT-264383
CAS Number: 1039455-84-9
Molecular Formula: C19H22N6S
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coti-2, a novel third-generation thiosemicarbazone, is a small molecule currently under investigation for its potential as an anticancer agent. [, , ] It is being developed by Critical Outcome Technologies Inc. [] Thiosemicarbazones are a class of compounds known for their diverse pharmacological properties, including anticancer activity. [, ] Coti-2 has demonstrated efficacy against a wide range of human cancer cell lines in preclinical studies, including those with mutations in the tumor suppressor gene TP53. [, , , , ]

Future Directions
  • Clinical Development: Coti-2 is currently being evaluated in Phase I clinical trials for gynecological and other solid tumors. [, , ] Continued clinical development is crucial to determine its safety, efficacy, and optimal dosing strategies in humans.

  • Combination Therapies: Preclinical studies highlight the synergistic potential of Coti-2 with various chemotherapeutic and targeted agents. [, ] Further research should explore combination therapies incorporating Coti-2 to enhance treatment efficacy and overcome drug resistance.

  • Resistance Mechanisms: Understanding the mechanisms of resistance to Coti-2 is crucial for improving its clinical utility. [] Further investigations are needed to explore the role of ABCC1 and other potential resistance mechanisms and develop strategies to circumvent them.

  • Pharmacokinetic Optimization: Efforts to improve the pharmacokinetic properties of Coti-2, such as its encapsulation in nanoparticles, may enhance its delivery and efficacy. []

  • Biomarker Development: Identifying biomarkers that predict response to Coti-2 will be essential for personalizing treatment and maximizing clinical benefit. []

Triapine

Compound Description: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine, is a first-generation α-N-heterocyclic thiosemicarbazone. It has been extensively studied for its anticancer activity and is currently in clinical trials. Triapine is known to chelate iron, inhibiting ribonucleotide reductase and inducing DNA damage. [ [] ]

Relevance: Triapine is structurally related to COTI-2, both belonging to the thiosemicarbazone class of compounds known for their metal-chelating properties. [ [] ] While Triapine primarily targets iron, COTI-2 exhibits a more complex interaction with metals, including copper. This difference influences their activity and resistance profiles. [ [, ] ] Despite its promising activity against leukemia, Triapine's short half-life and side effects have driven the development of next-generation thiosemicarbazones like COTI-2. [ [] ]

COTI-NMe2

Compound Description: COTI-NMe2 is a novel, terminally N-disubstituted derivative of COTI-2. [ [] ] It exhibits potent antiproliferative activity against various cancer cell lines. [ [] ]

Relevance: COTI-NMe2 shares structural similarities with COTI-2, particularly the thiosemicarbazone core. [ [] ] This compound demonstrates improved anticancer activity and a distinct resistance profile compared to COTI-2. Specifically, COTI-NMe2 displays a reduced tendency to form intracellular copper-glutathione adducts, which are associated with resistance mechanisms involving the ABCC1 efflux pump. [ [] ]

COTI-NH2

Compound Description: COTI-NH2 represents a non-substituted analogue of COTI-2, lacking the specific terminal substituents found in COTI-2 and its derivatives like COTI-NMe2. [ [] ]

Relevance: The comparison between COTI-NH2 and COTI-2 helps elucidate the impact of terminal substituents on the compound's interactions with metal ions like iron, copper, and zinc. [ [] ] These interactions influence the compound's overall anticancer activity and resistance development. [ [] ]

APR-246 (Eprenetapopt)

Compound Description: APR-246 is a small molecule that converts mutant p53 back to its wild-type conformation, restoring its tumor suppressor function. [ [] ] It is currently being investigated in clinical trials for various cancers, including hematologic malignancies and solid tumors. [ [] ]

Relevance: DpC, along with COTI-2, represents a new generation of thiosemicarbazones with improved anticancer activity compared to earlier compounds like Triapine. [ [] ] Despite their structural similarities, DpC and COTI-2 demonstrate distinct pharmacological profiles. DpC's tendency to induce methemoglobinemia highlights a potential toxicity concern that requires further investigation, particularly in the context of clinical development. [ [] ]

Copper(II)-COTI-2 Complex

Compound Description: This complex forms when COTI-2 interacts with copper ions. [ [, ] ] It plays a crucial role in the compound's anticancer activity and resistance development. [ [, ] ]

Relevance: The formation of the Copper(II)-COTI-2 complex influences COTI-2's recognition by the ABCC1 efflux transporter. This transporter actively pumps out the copper complex, contributing to drug resistance in certain cancer cells. [ [] ]

Copper(II)-Glutathione-COTI-2 Adduct

Compound Description: This ternary complex forms intracellularly when the Copper(II)-COTI-2 complex reacts with glutathione, a tripeptide involved in cellular detoxification. [ [] ]

Relevance: The formation of this adduct is a crucial step in the resistance mechanism against COTI-2. [ [] ] The Copper(II)-Glutathione-COTI-2 adduct becomes a substrate for the ABCC1 efflux transporter, facilitating its removal from cancer cells and leading to reduced drug efficacy. [ [] ] This finding underscores the importance of considering metal complexation and cellular detoxification mechanisms in the design and development of thiosemicarbazone-based anticancer drugs.

Source

The development of COTI-2 originated from a library of candidate compounds designed to optimize therapeutic efficacy while minimizing toxicity. Its synthesis and evaluation have been documented in several studies, highlighting its potential as an anti-cancer agent .

Classification

COTI-2 is classified under the category of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer effects. This compound is particularly noted for its ability to modulate pathways associated with tumor growth and resistance .

Synthesis Analysis

Methods

The synthesis of COTI-2 involves several chemical reactions that yield the final compound through a series of steps. The initial synthesis was conducted using commercially available reagents and solvents without further purification. The process typically includes:

  1. Formation of Hydrazone: Reacting hydrazine derivatives with carbonyl compounds.
  2. Thiosemicarbazone Formation: The addition of thiocarbonyl compounds to the hydrazone intermediates.

Technical Details

The synthesis process has been characterized by high purity levels (>95%) confirmed through elemental analysis and mass spectrometry techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . For example, one method involved dissolving specific hydrazine derivatives in solvents like isopropanol at elevated temperatures to facilitate the reaction, followed by isolation and purification of the resulting solid product.

Molecular Structure Analysis

Structure

COTI-2's molecular structure can be described as a complex arrangement featuring multiple functional groups characteristic of thiosemicarbazones. The compound includes a central thiosemicarbazone moiety linked to various aromatic and aliphatic groups, contributing to its biological activity.

Data

The molecular formula for COTI-2 is typically represented as C17H24N4SC_{17}H_{24}N_{4}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Detailed structural data can be obtained through techniques like X-ray crystallography or advanced NMR spectroscopy, which provide insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

COTI-2 undergoes several key chemical reactions that are crucial for its therapeutic action:

  1. Hydrolysis: Involves the breakdown of the thiosemicarbazone group under physiological conditions.
  2. Metal Complexation: COTI-2 can form complexes with metal ions such as copper and iron, which may enhance its anticancer properties by altering its pharmacokinetics and biological interactions .

Technical Details

The formation of metal complexes typically involves mixing COTI-2 with metal salts in appropriate solvents under controlled temperatures. These reactions are monitored using spectroscopic techniques to confirm successful complexation.

Mechanism of Action

Process

COTI-2 exerts its anti-cancer effects primarily through modulation of critical signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to influence the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway:

  1. Inhibition of AKT Phosphorylation: By reducing phosphorylated AKT levels, COTI-2 promotes apoptosis in cancer cells.
  2. Restoration of p53 Functionality: COTI-2 has been found to normalize gene expression regulated by wild-type p53 and restore DNA-binding properties to mutant p53 proteins, enhancing tumor suppression mechanisms .

Data

Experimental data indicate that COTI-2 treatment leads to significant reductions in cell viability across various cancer cell lines, with marked effects observed at nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

COTI-2 typically appears as a solid crystalline substance with specific melting points that can vary based on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

The chemical stability of COTI-2 is influenced by environmental factors such as pH and temperature. Its reactivity with nucleophiles and electrophiles can lead to diverse chemical transformations that are pivotal for its biological activity .

Applications

COTI-2 is primarily explored for scientific uses in oncology research due to its potential as an anti-cancer therapeutic agent. Preclinical studies have demonstrated its effectiveness against various cancer types, leading to ongoing clinical trials aimed at evaluating its safety and efficacy in humans . Additionally, research into its metal complexes suggests potential applications in overcoming drug resistance in cancer therapy .

Introduction to COTI-2 and Oncogenic Signaling Pathways

Molecular Pathogenesis of TP53 Mutations in Human Carcinogenesis

TP53 stands as the most frequently mutated gene in human cancers, with alterations occurring in approximately 50% of malignancies across diverse tumor types [6] [8]. Unlike many tumor suppressors, over 80% of TP53 mutations are missense mutations concentrated within the DNA-binding domain (exons 5-8), with hotspot residues including R175, G245, R248, R249, R273, and R282 [8]. These mutations are broadly categorized as either contact mutations (e.g., R273H, R248Q) that impair DNA-binding specificity or conformational mutations (e.g., R175H, R249S) that cause structural unfolding and loss of zinc coordination [4] [6]. The oncogenic consequences extend beyond simple loss-of-function through three distinct mechanisms:

  • Loss of Tumor Suppressor Function: Mutant p53 (mutp53) fails to transactivate canonical target genes regulating cell cycle arrest (p21), DNA repair (GADD45), and apoptosis (BAX, PUMA) [4].
  • Dominant-Negative Effect: Mutant p53 proteins oligomerize with wild-type p53 (in heterozygous tumors) or p73/p63 family members, inhibiting their transcriptional activity [6] [8].
  • Gain-of-Function (GOF) Activities: Specific mutp53 variants acquire novel oncogenic properties that promote genomic instability, enhanced invasion/metastasis, chemo-resistance, and altered tumor microenvironment interactions [6] [8]. GOF mutp53 often accumulates to high levels in tumors due to impaired MDM2-mediated degradation and confers poor prognosis [8].

Table 1: Spectrum of TP53 Mutations in Human Cancers

Mutation TypeFrequency (%)MechanismExample MutantsAssociated Cancers
Missense>80%Contact/Structural defectsR175H, R248Q, R273HOvarian, Breast, Colorectal, Lung
Truncating~10%Premature stop codonsR196, R213Breast, Hematological
Inframe~5%Insertions/Deletions-Various
Splice Site~5%Aberrant splicing-Various

Dysregulation of PI3K/AKT/mTOR Signaling in Tumor Progression and Therapy Resistance

The PI3K/AKT/mTOR pathway serves as a master cellular regulator of growth, proliferation, metabolism, and survival, making it one of the most frequently hyperactivated oncogenic pathways in cancer [3] [9]. Pathological activation occurs through multiple mechanisms, including PIK3CA mutations (encoding the p110α catalytic subunit), PTEN loss (the key negative regulator phosphatase), AKT amplification, or upstream receptor tyrosine kinase (RTK) overactivation [3] [7]. Once activated, this signaling cascade drives tumor progression through:

  • Enhanced Protein Synthesis: mTORC1 phosphorylates 4EBP1 and S6K, promoting ribosomal biogenesis and translation of pro-growth and survival proteins [9].
  • Metabolic Reprogramming: AKT and mTOR stimulate glucose uptake, glycolysis, and lipid biosynthesis to fuel rapidly dividing cancer cells [9].
  • Suppressed Apoptosis: AKT phosphorylates and inactivates pro-apoptotic factors (BAD, caspase-9) while activating NF-κB survival signaling [9].
  • Therapy Resistance: Pathway activation confers resistance to chemotherapy, radiotherapy, and targeted therapies including endocrine agents in breast cancer [3] [7]. This resistance is mediated through redundant survival signaling, altered DNA repair, and evasion of apoptosis [7].

The pathway exhibits extensive crosstalk with mutant p53, creating a vicious oncogenic cycle. Mutp53 can transcriptionally repress PTEN while AKT phosphorylates MDM2, enhancing its E3 ubiquitin ligase activity toward wild-type p53 and further stabilizing mutp53 [3] [7] [9].

Table 2: Mechanisms of PI3K/AKT/mTOR Pathway Dysregulation and Therapeutic Resistance

Dysregulation MechanismFrequency in CancersConsequencesResistance Implications
PIK3CA mutations10-30% (Breast, endometrial, colorectal)Constitutive PI3K activationResistance to EGFR inhibitors, endocrine therapy
PTEN loss/mutation20-40% (Glioblastoma, prostate, endometrial)Increased PIP3 levels, AKT hyperactivationResistance to trastuzumab, chemotherapy
AKT amplification5-10% (Gastric, ovarian, pancreatic)Enhanced survival signalingResistance to radiation, targeted therapies
Upstream RTK overactivationVariable (Multiple cancers)Chronic pathway stimulationAdaptive resistance to targeted agents

Rationale for p53 Reactivation as a Therapeutic Strategy in High-Risk Cancers

The high prevalence of TP53 mutations and their association with aggressive disease and poor prognosis make mutp53 a compelling therapeutic target [6] [8]. Reactivation strategies aim to either restore wild-type conformation/function to mutp53 or degrade/deplete the oncogenic mutant protein [4] [10]. COTI-2 exemplifies the former approach, belonging to a class of compounds termed p53 reactivators that induce conformational changes in specific mutp53 variants, restoring sequence-specific DNA binding and transcriptional activity [2] [4]. Preclinical evidence demonstrates that pharmacological reactivation of p53 in tumors expressing mutp53 can induce apoptosis, senescence, and chemosensitization [1] [2]. Importantly, COTI-2 exhibits activity beyond mutp53 reactivation:

  • p53-Independent Effects: COTI-2 induces DNA damage and replication stress responses irrespective of TP53 status [2].
  • Metabolic Modulation: COTI-2 activates AMPK, inhibiting mTOR signaling and disrupting cancer cell metabolism [1] [2].
  • Dual Pathway Targeting: Simultaneous reactivation of p53 function and inhibition of PI3K/AKT/mTOR creates synthetic lethality in tumors with pathway co-dysregulation [1] [9].

This multifactorial mechanism provides a strong rationale for COTI-2 development, particularly in cancers with TP53 mutations and concurrent PI3K/AKT/mTOR pathway activation, where single-pathway targeting often yields limited efficacy due to compensatory mechanisms and pathway redundancy.

Emergence of Thiosemicarbazone Derivatives in Targeted Cancer Therapeutics

Thiosemicarbazones represent a promising chemotherapeutic class characterized by an N,N,S-chelating moiety enabling metal ion binding [5]. Early generations (e.g., Triapine) demonstrated potent anticancer activity but faced clinical limitations due to toxicity and pharmacokinetic challenges [5]. COTI-2 emerged as a third-generation thiosemicarbazone specifically designed for improved efficacy and tolerability [1] [5]. Its mechanism involves zinc metallochaperone activity, facilitating zinc binding to zinc-deficient p53 mutants (e.g., R175H), restoring wild-type conformation and function [2] [4]. Beyond p53, COTI-2 forms ternary complexes with copper and glutathione, becoming a substrate for the efflux transporter ABCC1, contributing to potential resistance [5]. Recent efforts focus on overcoming this limitation through structural optimization:

  • Terminal N-Disubstitution: Derivatives like COTI-NMe2 (dimethylamino) and COTI-NMeCy (methylcyclohexyl) exhibit altered metal-binding properties and reduced ABCC1-mediated efflux [5].
  • Enhanced Anticancer Activity: COTI-NMe2 demonstrates superior potency compared to COTI-2 in resistant models, potentially due to altered intracellular distribution or differential engagement with metal ions (iron, copper) affecting redox cycling and oxidative stress [5].
  • Resistance Profile: Modifying the terminal nitrogen influences interaction with resistance mechanisms, offering a strategy to broaden therapeutic utility [5].

Table 3: Comparative Profile of COTI-2 and Next-Generation Thiosemicarbazone Derivatives

CompoundChemical ModificationKey AdvantagesMetal Binding PropertiesResistance Profile
COTI-2Baseline structurep53 reactivation, AMPK activationForms stable complexes with Zn²⁺, Cu²⁺, Fe²⁺Substrate for ABCC1 efflux pump
COTI-NH2Non-substituted analogueReference compoundAltered stability constants with Fe/Cu/ZnSimilar to COTI-2
COTI-NMe2Terminal dimethylamino groupImproved anticancer activityEnhanced complex stabilityReduced ABCC1 dependence
COTI-NMeCyTerminal methylcyclohexyl groupStructural diversificationDistinct ternary complex formationImproved resistance profile

Properties

CAS Number

1039455-84-9

Product Name

Coti-2

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)

InChI Key

UTDAKQMBNSHJJB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

COTI-2; COTI2; COTI 2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.